molecular formula C9H10O5 B12390112 Syringic acid-d6

Syringic acid-d6

Katalognummer: B12390112
Molekulargewicht: 204.21 g/mol
InChI-Schlüssel: JMSVCTWVEWCHDZ-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Syringic acid-d6 is a deuterated form of syringic acid, a naturally occurring phenolic compound found in various plants, including rice, olives, and walnuts . The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Syringic acid-d6 can be synthesized through several methods. One common approach involves the methylation of gallic acid using a methyl donor such as S-adenosyl methionine (SAM) in the presence of an O-methyltransferase enzyme . The reaction conditions typically include a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves chemical synthesis due to the high demand for purity and yield. The process may include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully monitored to achieve high efficiency and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Syringic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of syringic acid-d6 involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Syringic acid-d6 is unique due to its deuterated nature, which enhances its stability and makes it suitable for specific analytical techniques. Similar compounds include:

These compounds share common features but differ in their specific applications and molecular interactions.

Eigenschaften

Molekularformel

C9H10O5

Molekulargewicht

204.21 g/mol

IUPAC-Name

4-hydroxy-3,5-bis(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)/i1D3,2D3

InChI-Schlüssel

JMSVCTWVEWCHDZ-WFGJKAKNSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)O

Kanonische SMILES

COC1=CC(=CC(=C1O)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.